N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-796260, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has gained attention in the scientific community due to its potential as a selective antagonist of the cannabinoid receptor type 2 (CB2).
Mécanisme D'action
N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a competitive antagonist of the CB2 receptor, blocking the binding of endogenous and exogenous cannabinoids to the receptor. This results in the inhibition of downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the production of proinflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical studies, reducing the production of proinflammatory cytokines and chemokines in immune cells. It has also been shown to have potential as an analgesic agent, reducing pain in animal models of inflammatory and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is its selectivity for the CB2 receptor, allowing for more specific targeting of this receptor compared to non-selective cannabinoids. However, one limitation is its relatively low potency compared to other CB2 antagonists, requiring higher concentrations for effective inhibition of the receptor.
Orientations Futures
For research on N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide include further preclinical studies to evaluate its potential as a therapeutic agent for inflammatory and autoimmune diseases, cancer, and neurodegenerative disorders. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound will be important for determining its safety and efficacy in human clinical trials. Finally, the development of more potent and selective CB2 antagonists based on the structure of this compound may lead to the discovery of new therapeutic agents for these conditions.
Applications De Recherche Scientifique
N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential as a selective CB2 antagonist. The CB2 receptor is primarily expressed in immune cells and has been implicated in a variety of pathological conditions, including inflammatory and autoimmune diseases, cancer, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-7-16-17(13(6)23-21-16)19(22)20-18-14(11(2)3)9-8-10-15(18)12(4)5/h8-12H,7H2,1-6H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCRQFALOMVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.